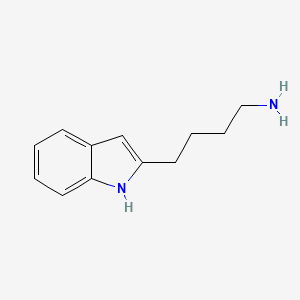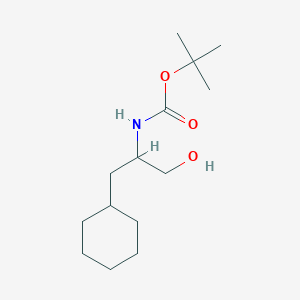
tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . Another method includes the use of tetrabutylammonium bromide and zinc (II) triflate in a Curtius rearrangement .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process often involves the use of protective groups and subsequent deprotection steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, metal-free conditions.
Reduction: Hydrogenation with palladium on carbon (Pd-C).
Substitution: Cesium carbonate, tetrabutylammonium iodide (TBAI), and various halides.
Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines in peptide synthesis. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in biological studies to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways .
Medicine: In medicinal chemistry, it is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: Industrially, the compound is used in the production of fine chemicals and specialty chemicals, particularly in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate involves its role as a protecting group. The tert-butyl group is introduced to protect the amine functionality during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . The molecular targets and pathways involved include the amine groups in peptides and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate: Another carbamate with a different cyclohexyl derivative.
tert-Butyl N-[(1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A more complex carbamate used in specialized applications.
Uniqueness: The uniqueness of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate lies in its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to be selectively removed under mild conditions makes it highly valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
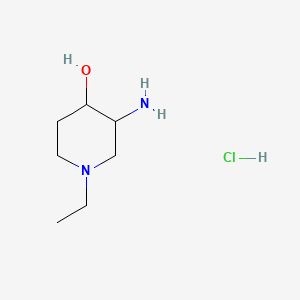

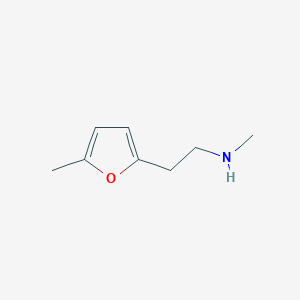
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
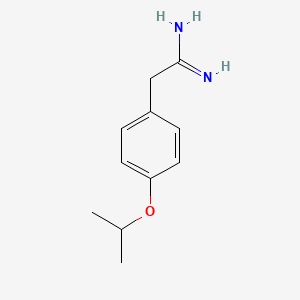
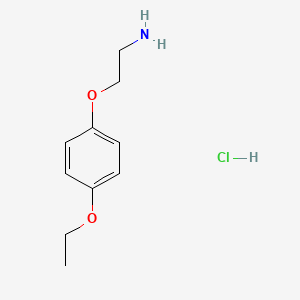
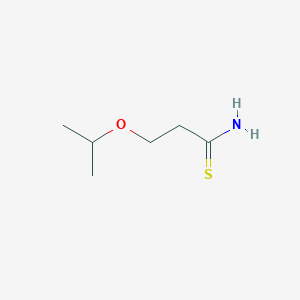
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
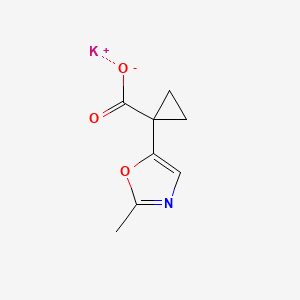
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)

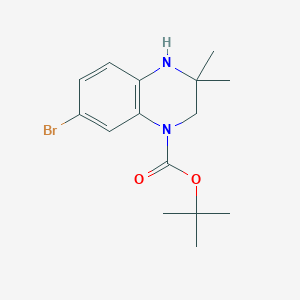
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
